
ent-Cinacalcet Hydrochloride
Übersicht
Beschreibung
ent-Cinacalcet Hydrochloride (CAS: 1217809-88-5) is the enantiomer of the calcimimetic drug Cinacalcet Hydrochloride (Sensipar®/Mimpara®). Its molecular formula is C₂₂H₂₃ClF₃N, with a molecular weight of 393.87 g/mol . Structurally, it shares the same chemical backbone as Cinacalcet but differs in stereochemistry, which may alter its pharmacological profile. ent-Cinacalcet is primarily utilized as a reference standard in analytical testing to differentiate enantiomeric impurities during drug synthesis and quality control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Cinacalcet Hydrochloride involves several key steps:
Amide Formation Followed by Reduction: This method involves the formation of an amide bond between ®-(+)-1-(1-naphthyl)ethylamine and a suitable acid, followed by reduction to yield the desired product.
Reductive Amination: This approach involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an aldehyde, followed by reduction of the resulting imine.
Nucleophilic Substitution: This method involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an alkyl halide or pseudohalide.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yield and purity. Factors such as reaction solvent, temperature, and agitation speed are carefully controlled to minimize impurities and maximize product yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl ring.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and pseudohalides are typical reagents for nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the naphthyl ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Wissenschaftliche Forschungsanwendungen
Secondary Hyperparathyroidism in Chronic Kidney Disease
Cinacalcet is primarily indicated for managing secondary hyperparathyroidism in patients with end-stage kidney disease. Clinical studies have demonstrated its ability to effectively lower PTH levels and maintain serum calcium within target ranges, thereby reducing the need for surgical interventions such as parathyroidectomy.
- Efficacy : In a randomized controlled trial involving 683 adults receiving hemodialysis, cinacalcet was shown to achieve significant reductions in PTH concentrations compared to placebo .
- Long-Term Outcomes : A study reported that 73% of patients treated with cinacalcet achieved normocalcemia after 52 weeks, compared to only 5% in the placebo group .
Primary Hyperparathyroidism
For patients with primary hyperparathyroidism who are not candidates for surgery, cinacalcet serves as an effective non-surgical treatment option. It helps manage hypercalcemia and reduces PTH levels.
- Clinical Findings : A multicenter study highlighted that long-term treatment with cinacalcet maintained normocalcemia and did not adversely affect bone mineral density .
Parathyroid Carcinoma
Cinacalcet has also been utilized in treating patients with inoperable parathyroid carcinoma. It can effectively reduce serum calcium levels and improve patient outcomes related to hypercalcemia.
- Case Study : In an open-label study involving 29 patients with parathyroid carcinoma, cinacalcet significantly reduced serum calcium levels in approximately two-thirds of the participants .
Off-Label Uses
In addition to its approved indications, cinacalcet is used off-label for conditions such as calciphylaxis in patients undergoing dialysis. This condition involves calcification of small blood vessels leading to skin necrosis and is particularly challenging to manage.
- Case Reports : Evidence suggests that cinacalcet can be beneficial in managing calciphylaxis by lowering serum calcium and PTH levels while preventing further complications associated with this condition .
Successful Management of Secondary Hyperparathyroidism
A notable case involved a 65-year-old male patient on long-term dialysis who developed persistent secondary hyperparathyroidism. Following treatment with cinacalcet, significant improvements were observed in his biochemical parameters, leading to better overall health outcomes .
Wirkmechanismus
ent-Cinacalcet Hydrochloride exerts its effects by increasing the sensitivity of the calcium-sensing receptors on the parathyroid gland to extracellular calcium. This leads to a decrease in parathyroid hormone secretion, which in turn lowers serum calcium levels. The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation .
Vergleich Mit ähnlichen Verbindungen
Cinacalcet Hydrochloride
Structural and Pharmacological Contrasts
- Molecular Identity : Cinacalcet (C₂₂H₂₂F₃N·HCl) and ent-Cinacalcet are enantiomers, differing only in the spatial arrangement of the α-methyl group on the naphthylethylamine moiety .
- Mechanism: Cinacalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), reducing parathyroid hormone (PTH) secretion in hyperparathyroidism.
- Clinical Use: Cinacalcet is FDA-approved for secondary hyperparathyroidism in chronic kidney disease (CKD) and parathyroid carcinoma.
Evocalcet (MT-4580)
- Structure: A non-peptide CaSR agonist with the formula C₂₄H₂₆N₂O₂ (MW: 374.48), distinct from Cinacalcet’s naphthalene core .
- Efficacy : Like Cinacalcet, Evocalcet lowers PTH but exhibits improved gastrointestinal tolerability in clinical trials .
- Administration : Approved in Japan for secondary hyperparathyroidism, highlighting regional preference over Cinacalcet .
Etelcalcetide (Parsabiv®)
- Class: Peptide-based intravenous calcimimetic with prolonged half-life (~3–4 days) .
- Advantage: Suitable for non-adherent patients due to weekly dosing, unlike daily oral Cinacalcet .
- Limitation : Requires healthcare administration, limiting convenience .
(S)-Cinacalcet Hydrochloride
- Stereochemistry : The "S" enantiomer of Cinacalcet, structurally analogous to ent-Cinacalcet but with unconfirmed activity. Both enantiomers are critical in chiral resolution studies to ensure drug purity .
Biologische Aktivität
ent-Cinacalcet Hydrochloride, commonly referred to simply as Cinacalcet, is a calcimimetic agent that plays a crucial role in the modulation of calcium homeostasis and parathyroid hormone (PTH) regulation. This article provides an in-depth examination of its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.
Target and Mode of Action
Cinacalcet primarily targets the calcium-sensing receptors (CaSR) located on the parathyroid gland's chief cells. By acting as an allosteric modulator, it enhances the sensitivity of these receptors to extracellular calcium levels, which leads to a reduction in PTH secretion. This mechanism is crucial in conditions such as secondary hyperparathyroidism (sHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism (HPT) .
Pharmacokinetics
Cinacalcet is administered orally and reaches peak plasma concentrations within 2 to 6 hours post-ingestion. Its bioavailability can be influenced by food intake, with higher absorption rates noted when taken with meals .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | 2-6 hours |
Bioavailability | Increased with food |
Metabolism | CYP3A4, CYP2D6, CYP1A2 |
Half-life | Approximately 30 hours |
Biological Activity
Effects on Calcium and PTH Levels
Cinacalcet effectively reduces serum calcium and PTH levels. Clinical studies have demonstrated significant reductions in PTH levels among patients treated with Cinacalcet compared to placebo. For instance, a phase 3 study reported that 65% of patients experienced a reduction in PTH levels by at least 30% from baseline after treatment .
Cellular Effects
The compound influences various cellular processes by modulating calcium signaling pathways. It reduces PTH secretion, thereby decreasing serum calcium levels and affecting bone metabolism .
Clinical Applications
Cinacalcet is primarily indicated for:
- Secondary Hyperparathyroidism (sHPT) : Particularly in patients with CKD on dialysis.
- Primary Hyperparathyroidism (HPT) : In cases where surgical intervention is not feasible.
- Hypercalcemia : Associated with parathyroid carcinoma.
Case Studies
- Pediatric Patients with sHPT : A comprehensive review of clinical studies involving pediatric subjects indicated that 22.2% to 70.6% achieved a significant reduction in PTH levels when treated with Cinacalcet . This highlights its efficacy across different age groups.
- Long-term Efficacy : A study involving patients with primary HPT showed that 73% of those treated with Cinacalcet achieved normocalcemia compared to only 5% in the placebo group over a 12-week period .
- Comparison with Parathyroidectomy : In patients undergoing treatment for tertiary hyperparathyroidism, Cinacalcet was shown to maintain effective control over serum calcium levels compared to surgical options .
Adverse Effects
While generally well-tolerated, common side effects include:
- Nausea
- Vomiting
- Diarrhea
- Hypocalcemia (low serum calcium levels)
These side effects are typically mild to moderate and transient .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ent-Cinacalcet Hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of this compound involves stereoselective reactions to ensure high enantiomeric purity. A validated protocol includes reacting (R)-1-naphthylethylamine with 3-(3-trifluoromethylphenyl)propionyl chloride in the presence of triethylamine, followed by purification via recrystallization with tartaric acid to isolate the desired enantiomer . Key parameters include reaction temperature (40–60°C), solvent selection (methanol or ethyl acetate), and pH control during salt formation. Enantiomeric purity can be confirmed using chiral HPLC or polarimetry.
Q. How does the stereochemistry of this compound influence its pharmacological activity compared to its enantiomer?
- Methodological Answer : The (S)-enantiomer (ent-Cinacalcet) exhibits distinct binding kinetics to the calcium-sensing receptor (CaSR) due to its spatial configuration. Competitive radioligand binding assays using HEK293 cells transfected with CaSR can quantify affinity differences (e.g., IC₅₀ values). Studies show that ent-Cinacalcet may have reduced efficacy in lowering parathyroid hormone (PTH) compared to the (R)-form, necessitating enantiomer-specific activity validation in preclinical models .
Advanced Research Questions
Q. How do genetic polymorphisms in CYP3A4 and CYP1A2 affect the pharmacokinetic variability of this compound across ethnic populations?
- Methodological Answer : Pharmacogenetic studies in healthy Chinese volunteers revealed CYP3A41G and CYP1A21F variants significantly alter drug clearance. Researchers should design crossover trials with genotyped cohorts (e.g., CYP3A4 wild-type vs. variant carriers) and measure plasma concentrations via LC-MS/MS. Nonlinear mixed-effects modeling (e.g., NONMEM) can quantify the impact of polymorphisms on AUC and Cmax .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound in secondary hyperparathyroidism models?
- Methodological Answer : Discrepancies may arise from protein binding, metabolite interference, or tissue-specific CaSR expression. To address this:
- Use equilibrium dialysis to assess free drug concentration in serum.
- Compare in vitro CaSR activation (cAMP assays) with in vivo PTH suppression in uremic rat models.
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
Q. How can formulation optimization improve the solubility and bioavailability of this compound in solid dosage forms?
- Methodological Answer : Poor solubility (logP ~5.2) limits bioavailability. Strategies include:
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance dissolution rates.
- Nanoparticle Engineering : Use antisolvent precipitation with HPMC or PVP stabilizers to reduce particle size to <200 nm.
- In vitro-in vivo correlation (IVIVC) : Validate dissolution profiles using USP Apparatus II (50 rpm, pH 6.8 buffer) against pharmacokinetic data in beagle dogs .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound clinical trials?
- Methodological Answer : For heterogeneous responses (e.g., non-responders vs. responders):
- Apply mixture models to identify subpopulations.
- Use Bayesian hierarchical models to account for covariates (e.g., baseline PTH, vitamin D levels).
- Conduct sensitivity analyses to exclude outliers or protocol deviations .
Q. How should researchers validate the stability of this compound under accelerated storage conditions?
- Methodological Answer : Perform forced degradation studies per ICH Q1A(R2):
- Thermal Stress : 40°C/75% RH for 6 months; monitor degradation products via UPLC-PDA.
- Photolytic Stress : Expose to 1.2 million lux-hours of visible and UV light.
- Hydrolytic Stress : Test in 0.1N HCl and 0.1N NaOH at 60°C for 48 hours. Major degradation pathways include oxidation of the naphthyl group and hydrolysis of the propylamine chain .
Eigenschaften
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-47-1 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.